molecular formula C16H11N3O2 B2392975 2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide CAS No. 442567-78-4

2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide

Cat. No.: B2392975
CAS No.: 442567-78-4
M. Wt: 277.283
InChI Key: HTTIHGKTBPPICY-UHFFFAOYSA-N
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Description

2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide typically involves the condensation of indanone derivatives with phthalazine derivatives under specific reaction conditions. One common method involves the use of hydrazine hydrate and phthalic anhydride to form the phthalazine core, followed by further functionalization to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine dicarboxylic acid, while substitution reactions can introduce various functional groups to the phthalazine core .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide is unique due to its specific functional groups and the resulting biological activities. Its complex structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c17-13(20)8-19-16(21)12-7-3-6-10-9-4-1-2-5-11(9)15(18-19)14(10)12/h1-7H,8H2,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTIHGKTBPPICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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